Lobetyolin

描述

Historical Background and Discovery

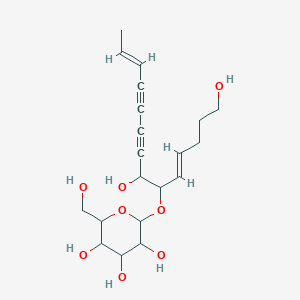

Lobetyolin, a polyacetylene glycoside, was first isolated in the early 1990s from the roots of Codonopsis pilosula (commonly known as Dangshen) and Lobelia inflata (Campanulaceae family). Initial structural characterization identified its core as a C14 polyacetylene backbone substituted with a glucopyranose moiety, distinguishing it from related compounds like lobetyolinin (a bis-glucosylated derivative). The compound’s discovery coincided with growing interest in bioactive constituents of traditional medicinal plants, particularly in East Asian and Ethiopian herbal systems. By the late 1990s, advanced spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and MS) enabled full structural elucidation, confirming its identity as (1R,2R,7E)-2-hydroxy-1-((1E)-5-hydroxy-1-pentenyl)-7-nonene-3,5-diynyl β-D-glucopyranoside.

The development of extraction methods further accelerated research. Early techniques relied on organic solvents like n-butanol and ethanol, but modern approaches, such as supercritical CO₂ extraction with ethanol, improved yield and purity. This compound’s characterization marked a milestone in understanding the pharmacological potential of polyacetylene glycosides, which were previously underexplored compared to other plant secondary metabolites.

Significance in Traditional Medicine Systems

This compound-containing plants have been integral to multiple traditional medicine systems:

Chinese Medicine

Codonopsis pilosula roots (Dangshen) are classified as a Qi-tonifying herb in Traditional Chinese Medicine (TCM), used to treat spleen and lung deficiencies, fatigue, and gastrointestinal disorders. Twelve documented TCM formulations incorporate Dangshen, often combined with Astragalus or Atractylodes species, to enhance immune function and alleviate chemotherapy-induced side effects. This compound serves as a phytochemical marker for quality control in these preparations.

Ethiopian Medicine

Lobelia giberroa roots, another this compound source, are employed in Ethiopian folk medicine to treat malaria, bacterial infections, and cancer. Ethnopharmacological studies validate its use against Plasmodium falciparum, with this compound identified as the primary antimalarial constituent through bioassay-guided fractionation.

Overview of Current Research Landscape

Recent studies have expanded this compound’s pharmacological profile, focusing on three domains:

Anticancer Activity

This compound demonstrates broad-spectrum antitumor effects (Table 1):

Antimalarial Properties

In murine models infected with Plasmodium berghei, this compound (100 mg/kg) achieved 68.21% chemosuppression and extended mean survival time from 7 to 18 days. Its structural novelty compared to artemisinin derivatives positions it as a lead for antimalarial drug development.

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-induced sepsis models, this compound pretreatment reduced serum IL-6 (62%), TNF-α (58%), and IL-1β (55%) levels, improving survival rates by 40%. RNA sequencing revealed its ability to downregulate NF-κB and MAPK pathways in macrophages.

属性

分子式 |

C20H28O8 |

|---|---|

分子量 |

396.4 g/mol |

IUPAC 名称 |

2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+ |

InChI 键 |

MMMUDYVKKPDZHS-FWTOVJONSA-N |

SMILES |

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O |

手性 SMILES |

C/C=C/C#CC#CC(C(/C=C/CCCO)OC1C(C(C(C(O1)CO)O)O)O)O |

规范 SMILES |

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O |

同义词 |

isolobetyol lobetyolin |

产品来源 |

United States |

科学研究应用

Anti-Cancer Properties

Lobetyolin exhibits promising anti-cancer effects across several types of cancer. Research indicates that it inhibits cell proliferation and induces apoptosis in gastric cancer, colon cancer, and breast cancer cells through various mechanisms.

Cytoprotection Against Chemotherapy-Induced Toxicity

This compound has demonstrated protective effects against cisplatin-induced cytotoxicity in human embryonic kidney (HEK293) cells. At a concentration of 20 μM, it significantly improved cell viability and reduced oxidative stress markers such as malondialdehyde (MDA) and glutathione (GSH). The compound modulates inflammatory responses by inhibiting the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) .

Anti-Inflammatory Effects

This compound also plays a role in mitigating inflammation. Studies show that it effectively inhibits the production of inflammatory cytokines such as interleukin-6 (IL-6), TNF-α, and interleukin-1 beta (IL-1β) in models of sepsis induced by lipopolysaccharides (LPS). This effect is mediated through its action on macrophages, suggesting its potential as a therapeutic agent for inflammatory conditions .

Summary of Research Findings

The following table summarizes key studies on this compound's applications:

化学反应分析

Biochemical Stability and Degradation

Lobetyolin (C₂₀H₂₈O₈) demonstrates pH-dependent stability:

-

Acidic conditions : Degrades rapidly at pH < 3, forming lobetyol (C₁₄H₂₀O₃) via glycosidic bond cleavage .

-

Neutral/alkaline conditions : Stable for >24 hours at pH 7–9 in aqueous solutions .

Table 1: Stability Parameters of this compound

| Condition | Temperature | Half-Life | Major Degradation Product |

|---|---|---|---|

| pH 2.0 (HCl) | 25°C | 45 min | Lobetyol |

| pH 7.4 (PBS) | 37°C | >24 hrs | None detected |

| pH 9.0 (NaOH) | 25°C | >24 hrs | None detected |

Enzymatic Interactions

This compound modulates key cellular pathways through protein interactions:

AKT/GSK3β/c-Myc Axis Inhibition

-

Reduces phosphorylation of AKT (Ser473) and GSK3β (Ser9) by 60–75% at 40 μM

-

Decreases c-Myc protein levels via proteasomal degradation (2.3-fold reduction with 40 μM this compound)

-

Downregulates ASCT2 (SLC1A5) transporter expression by 80% in breast cancer cells

Table 2: Dose-Dependent Effects on Signaling Proteins

| Concentration (μM) | p-AKT Inhibition | c-Myc Reduction | ASCT2 Downregulation |

|---|---|---|---|

| 10 | 22% | 1.5-fold | 35% |

| 20 | 48% | 2.0-fold | 62% |

| 40 | 73% | 2.3-fold | 80% |

Redox-Related Modifications

This compound induces oxidative stress in cancer cells:

Apoptotic Pathway Activation

The compound triggers caspase-mediated apoptosis:

Metabolic Interactions

This compound disrupts cancer cell metabolism:

-

Glutamine uptake inhibition : 68% reduction via ASCT2 suppression

-

Glucose metabolism : No significant effect on HK2 or PKM2 expression

Current research gaps include detailed studies on:

-

Synthetic pathways for this compound production

-

Structure-activity relationship (SAR) studies

-

Cross-coupling or functionalization reactions

-

Catalytic degradation mechanisms

Available data primarily derive from pharmacological models rather than classical chemical reaction systems . Further experimental chemistry studies are needed to fully characterize this compound's reactivity profile.

相似化合物的比较

Chemical Structure and Classification

Lobetyolin belongs to the polyacetylene glycoside family, characterized by a linear carbon chain with alternating double and triple bonds. Key structural analogs include:

| Compound | Molecular Formula | Molecular Weight | Structural Features | Source |

|---|---|---|---|---|

| This compound | C₂₀H₂₈O₈ | 396.43 | Polyacetylene core + glucose moiety | Codonopsis pilosula |

| Lobetyolinin | C₂₆H₃₈O₁₃ | 558.57 | Bis-glucosylated derivative of lobetyol | Codonopsis, Lobelia |

| Lobetyol | C₁₄H₁₈O₂ | 218.29 | Aglycone form (polyacetylene without glycoside) | Codonopsis |

| Atractylenolide III | C₁₅H₂₀O₃ | 248.32 | Sesquiterpene lactone | Codonopsis |

Pharmacological Activities

Anticancer Effects

- This compound : Inhibits EMT in lung cancer (43.58% increase in apoptosis in SA-treated roots) and suppresses breast cancer via ASCT2 downregulation .

- Atractylenolide III: Exhibits antitumor activity, though less potent than this compound (content: 0.027–0.115 mg/g DW in Codonopsis) .

Antioxidant and Anti-inflammatory Effects

- Lobetyolinin : Demonstrates superior xanthine oxidase inhibition compared to this compound .

- Lobetyol: Higher antioxidant activity than methanol extracts in Campanula species .

- Atractylenolide III: Reduces inflammation via NF-κB pathway modulation .

Metabolic Stability and Pathways

- Lobetyol : Metabolized by CYP2C19, 1A1, 2C9, and 1A2 enzymes; exhibits better metabolic stability (47 metabolites identified) .

- This compound : Undergoes oxidation and glucuronidation (30 metabolites) .

- Lobetyolinin : Less stable than this compound, with 34 metabolites formed through glutathione conjugation .

Content Variability and Environmental Influences

Key Research Findings

- Synergistic Effects : FG+SA treatment inhibits this compound in roots but stimulates it in stems, highlighting tissue-specific regulation .

- Agricultural Waste: this compound accumulates in C.

- Diagnostic Markers: this compound fragments (e.g., m/z 305.12, 233.12) serve as biomarkers in metabolomics .

准备方法

Process Overview

-

Raw Material Preparation : C. pilosula roots are pulverized to 40–60 mesh.

-

Enzymatic Hydrolysis : A 0.1–0.3% (w/w) enzyme solution is added at 45–60°C for 3–5 hours.

-

Ethanol Extraction : A 70–90% ethanol solution (4–7× volume) refluxes the mixture 2–3 times.

-

Purification : Butanol partitioning and alumina column chromatography remove impurities, yielding crystallized this compound.

Key Data

| Parameter | Optimal Range | Yield (mg/g) | Purity (%) |

|---|---|---|---|

| Enzyme Concentration | 0.2% | 7.6–8.6 | 97.3–98.2 |

| Ethanol Concentration | 80% | 7.8 | 98.5 |

| Temperature | 50–60°C | 8.2 | 97.5 |

This method achieves a yield of 0.78–0.86% with HPLC purity exceeding 97%. Neutral alumina (20–30× crude extract weight) effectively adsorbs polar contaminants, while petroleum ether crystallization enhances final purity.

Supercritical CO₂ Extraction with Ethanol Cosolvent

Supercritical fluid extraction (SFE) offers an eco-friendly alternative. A 2009 study demonstrated that supercritical CO₂ with ethanol dynamically removes this compound more efficiently than traditional solvents.

Optimization via Response Surface Methodology

Central composite design identified critical parameters:

-

Pressure : 30 MPa

-

Temperature : 60°C

-

Cosolvent Flow Rate : 1 mL/min ethanol

-

Extraction Time : 100 minutes

Under these conditions, this compound yield reached 0.0786 mg/g , surpassing Soxhlet extraction by 12%. Ethanol’s polarity facilitates hydrogen bonding with this compound’s glycosidic groups, improving solubility in supercritical CO₂.

Continuous Cropping Challenges and Mitigation Strategies

Continuous cropping reduces this compound synthesis by 40–60% due to soil microbiota shifts and nutrient depletion. Transcriptomic analysis revealed downregulation of CPS and FPS genes, critical for polyacetylene biosynthesis.

Soil Management Interventions

| Intervention | This compound Increase (%) | Key Mechanism |

|---|---|---|

| Crop Rotation | 25 | Microbial diversity restoration |

| Organic Amendments | 35 | Enhanced nitrogen cycling |

| Biochar Application | 28 | Cation exchange capacity boost |

Rhizosphere microbiota, particularly Pseudomonas and Bacillus, correlate positively with this compound content (R² = 0.82).

Analytical Validation of Extraction Efficiency

A 2024 LC-MS/MS protocol quantified this compound in plasma with a recovery rate of 92.3–95.8% across three QC levels. The method’s linear range (0.5–200 ng/mL) and precision (RSD < 6.5%) ensure reliable pharmacokinetic profiling.

Industrial-Scale Feasibility Comparison

| Method | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|

| Enzymatic + Ethanol | 1,200 | High | Moderate (solvent use) |

| Supercritical CO₂ | 2,800 | Moderate | Low |

| Column Chromatography | 3,500 | Low | High (resin waste) |

Enzymatic ethanol extraction remains the most cost-effective for large-scale production, though supercritical CO₂ is preferable for high-purity niches .

常见问题

Basic Research Questions

Q. What are the optimal methods for extracting lobetyolin from plant sources?

- Methodological Answer : Homogenate pretreatment followed by ultrasonic-microwave synergistic extraction (UMSE) is highly efficient. Key parameters include homogenization for 3 min, ethanol concentration of 58%, microwave power of 580 W, and extraction time of 15 min at 50°C. This method yields this compound content of 0.24 mg/g, outperforming Soxhlet and ultrasonic extraction . Ethanol concentration optimization (e.g., 100% ethanol for Codonopsis lanceolata) further enhances extraction efficiency .

Q. How can this compound content be accurately quantified in herbal formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a ZORBAX SB-C18 column, acetonitrile:0.1% acetic acid (22:78) mobile phase, and detection at 267 nm provides precise quantification. This method achieves a recovery rate of 98.5% (RSD 0.70%) and linearity between 0.082–1.640 mg/mL . For quality control, HPLC-UV fingerprints with seven characteristic peaks differentiate Codonopsis species from adulterants .

Q. What agricultural practices optimize this compound yield in Codonopsis cultivation?

- Methodological Answer : Fertilizer ratios significantly affect this compound content. Optimal ranges are N (128.5–141.6 kg/ha), P₂O₅ (77.09–80.41 kg/ha), and K₂O (45.31–53.72 kg/ha), with a nutrient ratio of 1:0.54–0.63:0.32–0.42. Phosphorus has the greatest impact on this compound accumulation, followed by nitrogen .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound's anti-cancer effects in colorectal cancer models?

- Methodological Answer : this compound induces apoptosis via ASCT2-mediated glutamine metabolism inhibition. Key steps include:

- Measuring glutamine-related biomarkers (glutamate, α-ketoglutarate, ATP) and apoptotic markers (cleaved caspase-3/7, PARP) in HCT-116 cells.

- Co-treatment with ASCT2 inhibitors (e.g., Benser) or p53 inhibitors (e.g., Pifithrin-α) to validate pathway specificity.

- Confirming in vivo efficacy in nude mice by monitoring tumor regression and ASCT2/p53/p21 expression .

Q. How does this compound modulate microglial polarization in neuroinflammatory models?

- Methodological Answer : In BV2 microglia subjected to oxygen-glucose deprivation/reperfusion (OGD/R), this compound:

- Shifts M1 (pro-inflammatory) to M2 (anti-inflammatory) phenotypes by downregulating CD16/32/iNOS and upregulating TGF-β/CD206.

- Reduces CKLF1/CCR4 axis activity via HIF-1α pathway inhibition.

- Validate using flow cytometry (IL-12p35/IL-23p19), qPCR (phenotypic markers), and immunofluorescence (CD16/CD206) .

Q. How can researchers reconcile contradictory data on this compound's mechanisms across cancer types?

- Methodological Answer : Discrepancies arise from model-specific pathways (e.g., ASCT2 in colon cancer vs. CKLF1/CCR4 in neuroinflammation). To address:

- Perform comparative studies using identical cell lines (e.g., HCT-116 vs. BV2) under standardized conditions.

- Use pathway-specific inhibitors (e.g., Pifithrin-α for p53) and multi-omics profiling (transcriptomics/metabolomics) to identify context-dependent targets .

Q. What experimental considerations are critical when assessing this compound's impact on glutamine metabolism?

- Methodological Answer :

- Control glutamine levels in culture media to avoid confounding results.

- Use isotopic tracing (e.g., ¹³C-glutamine) to track metabolic flux.

- Validate findings with genetic tools (ASCT2 siRNA/CRISPR) and pharmacological inhibitors (Benser) .

Q. Is this compound a definitive quality marker for Radix Codonopsis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。